molecular formula C5H9NOS B3294015 N-cyclopropyl-2-mercaptoacetamide CAS No. 886047-44-5

N-cyclopropyl-2-mercaptoacetamide

Cat. No. B3294015
CAS RN: 886047-44-5
M. Wt: 131.20
InChI Key: MIVRGUPIFGVQQS-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-mercaptoacetamide” is a chemical compound with the molecular formula C5H9NOS . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group attached to a mercaptoacetamide group . The molecular weight of this compound is 131.2 .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of new mercaptoacetamide derivatives . These derivatives have been assessed as potential antimicrobial and antimycobacterial agents .

Scientific Research Applications

1. Neuroprotection and Histone Deacetylase Inhibition

N-cyclopropyl-2-mercaptoacetamide derivatives have been investigated for their role in neuroprotection and as inhibitors of histone deacetylase (HDAC). These compounds have shown potential in treating neurodegenerative diseases, with specific focus on HDAC6 isoform selectivity and potency similar to hydroxamic acid analogues. This research suggests their therapeutic potential in stress-induced neuronal injury models, acting as non-toxic neuroprotective agents (Kalin et al., 2012).

2. Antihypertensive Activity

Research has also identified the antihypertensive activity of certain this compound derivatives. These compounds have demonstrated significant antihypertensive effects, indicating their potential in the development of new treatments for hypertension (Jirkovsky & Noureldin, 1980).

3. Organometallic Chemistry

In organometallic chemistry, this compound derivatives have been used to synthesize various complexes with metals like hafnium and titanium. These compounds contribute to the development of new materials with potential applications in catalysis and material science (Narula & Lukose, 1990; Singh, Sharan, & Kapoor, 1986).

4. Epigenetic Modulation

These compounds are also significant in epigenetic modulation, particularly as HDAC inhibitors. They have been studied for their effects on cancer cell growth, demonstrating better HDAC inhibitory activity than some existing compounds and offering a new avenue for cancer treatment research (Chen et al., 2005).

5. Tubulin Acetylation and T-Regulatory Cell Function

Specific mercaptoacetamides have shown efficacy in increasing tubulin acetylation and enhancing T-regulatory cell suppressive function. This indicates their potential in therapeutic applications for conditions involving T-cell activation and proliferation (Segretti et al., 2015).

Future Directions

The future directions for “N-cyclopropyl-2-mercaptoacetamide” could involve further exploration of its potential uses in the treatment of central nervous system (CNS) disorders . Additionally, its derivatives could be further explored for their antimicrobial and antimycobacterial properties .

properties

IUPAC Name

N-cyclopropyl-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-5(3-8)6-4-1-2-4/h4,8H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVRGUPIFGVQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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